molecular formula C12H21BrO2 B14401516 Methyl 11-bromoundec-10-enoate CAS No. 88357-39-5

Methyl 11-bromoundec-10-enoate

Cat. No.: B14401516
CAS No.: 88357-39-5
M. Wt: 277.20 g/mol
InChI Key: BMFLKLDETCMSPJ-UHFFFAOYSA-N
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Description

Methyl 11-bromoundec-10-enoate is an organic compound with the molecular formula C12H21BrO2. It is a brominated ester that features a long carbon chain with a terminal double bond and a bromine atom. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-bromoundec-10-enoate can be synthesized through several methods. One common approach involves the bromination of methyl undec-10-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-bromoundec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. These reactions typically occur under mild conditions with solvents like ethanol or methanol.

    Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used, often in the presence of a catalyst or under UV light.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted alkenes and esters.

    Addition: Products include dibromo compounds or haloalkanes.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Methyl 11-bromoundec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-bromoundec-10-enoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The double bond allows for addition reactions, enabling the formation of various addition products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-bromoundec-10-enoate is unique due to the combination of a bromine atom and a terminal double bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 11-bromoundec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLKLDETCMSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70828551
Record name Methyl 11-bromoundec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70828551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88357-39-5
Record name Methyl 11-bromoundec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70828551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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